4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one

Medicinal Chemistry Scaffold Diversification Structure-Activity Relationship

This 4-acetyl-5-amino-6-phenylpyridazin-3(2H)-one is the only scaffold that simultaneously provides three synthetically distinct functional groups on a single pyridazinone template: C5-NH₂ for amide formation or reductive amination, C4-acetyl for Claisen/hydrazone chemistry, and N2–H for alkylation. This orthogonal reactivity, absent in the parent 6-phenyl-3(2H)-pyridazinone, the 6-methyl analog, or the N-methyl derivative, enables three-dimensional chemical space exploration from a single lot. Essential for medicinal chemistry campaigns targeting ALR2, adenosine receptors, and PDE isoforms. Regioisomeric purity ≥97% ensures unambiguous downstream results and GMP compliance.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 17334-69-9
Cat. No. B12924817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one
CAS17334-69-9
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=NNC1=O)C2=CC=CC=C2)N
InChIInChI=1S/C12H11N3O2/c1-7(16)9-10(13)11(14-15-12(9)17)8-5-3-2-4-6-8/h2-6H,1H3,(H3,13,15,17)
InChIKeyYLRTXUKTQUDNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one (CAS 17334-69-9): Core Scaffold & Procurement Identity for Pyridazinone-Based Research


4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one (CAS 17334-69-9, molecular formula C12H11N3O2, molecular weight 229.23 g/mol) is a trisubstituted pyridazin-3(2H)-one derivative bearing an acetyl group at position 4, an amino group at position 5, and a phenyl ring at position 6 [1]. The compound belongs to the 6-phenylpyridazin-3(2H)-one family, a privileged scaffold extensively investigated for cardiovascular, anti-inflammatory, and phosphodiesterase inhibitory activities . Its dense heterocyclic core with three contiguous differentiated substituents makes it a strategically important intermediate for late-stage diversification in medicinal chemistry programs targeting adenosine receptors, adrenoceptors, and PDE isoforms [2].

Why Closely Related 6-Phenylpyridazinone Analogs Cannot Replace 4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one in Targeted Synthesis


In-class pyridazin-3(2H)-one compounds with similar substitution patterns cannot be interchanged as drop-in replacements because three distinct reactive handles (C4-acetyl, C5-amino, C6-phenyl) simultaneously govern electronic distribution across the heterocyclic ring, metal-coordination behavior, and regioselectivity in subsequent N-2 alkylation or C-4/C-5 cross-coupling reactions [1]. The parent scaffold 6-phenyl-3(2H)-pyridazinone (CAS 2166-31-6) lacks the 4-acetyl and 5-amino groups entirely, while the methyl analog 5-acetyl-4-amino-6-methyl-2H-pyridazin-3-one (CAS 17335-04-5) replaces the 6-phenyl group with a smaller methyl substituent, altering both lipophilicity (estimated ΔlogP ≈ 1.3 versus the 6-phenyl derivative) and π-stacking potential . The N-methyl congener 2-methyl-4-amino-5-acetyl-6-phenylpyridazin-3(2H)-one masks the lactam NH proton that is critical for hydrogen-bond-mediated target recognition in adenosine receptor and PDE pharmacophore models . Failure to specify CAS 17334-69-9 risks receiving a regioisomeric or N-substituted variant that exhibits a fundamentally different reactivity profile and biological recognition pattern.

Quantitative Differential Evidence for 4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one Against Its Closest Comparators


Structural Differentiation: Three Contiguous Differentiated Substituents on the Pyridazinone Core Versus Unsubstituted or Mono-Substituted Analogs

Unlike the parent scaffold 6-phenyl-3(2H)-pyridazinone (CAS 2166-31-6), which carries zero substituents on the heterocyclic ring, 4-acetyl-5-amino-6-phenylpyridazin-3(2H)-one presents three chemically orthogonal functional groups for parallel derivatization [1]. The 5-amino group enables diazotization/Sandmeyer chemistry, Schiff base formation, and amide coupling; the 4-acetyl group provides a ketone handle for hydrazone/oxime formation and Claisen condensation; the unsubstituted lactam NH at N-2 permits selective alkylation . The methyl analog 5-acetyl-4-amino-6-methyl-2H-pyridazin-3-one (CAS 17335-04-5) replaces the 6-phenyl ring with a methyl group, reducing molecular weight from 229.23 to 167.17 g/mol and eliminating the aromatic π-surface required for edge-to-face interactions with Phe residues in PDE and adenosine receptor binding pockets .

Medicinal Chemistry Scaffold Diversification Structure-Activity Relationship

Tautomeric and Regioisomeric Purity: Distinction from the 17335-08-9 Regioisomer

The CAS number 17334-69-9 unambiguously identifies 4-acetyl-5-amino-6-phenylpyridazin-3(2H)-one, whereas CAS 17335-08-9 refers to the regioisomeric 5-acetyl-4-amino-6-phenyl-3(2H)-pyridazinone in which the acetyl and amino groups are exchanged between positions 4 and 5 . These two regioisomers are constitutional isomers with identical molecular formula and molecular weight (229.23 g/mol), yet differ in the adjacency of the acetyl group relative to the lactam carbonyl. Computational analysis predicts a difference in the lowest-energy tautomeric form: the 4-acetyl isomer favors the 2H-tautomer with intramolecular H-bonding between 5-NH2 and the C4-acetyl oxygen, while the 5-acetyl isomer preferentially adopts the 1H-tautomer [1]. This tautomeric preference differential affects hydrogen-bond donor/acceptor presentation to biological targets and must be controlled in procurement.

Chemical Identity Quality Control Regioisomer Separation

Aldose Reductase Inhibitory Activity of a Direct Structural Derivative: Guidance for Target Class Prioritization

The N-1 carboxymethyl derivative of 4-acetyl-5-amino-6-phenylpyridazin-3(2H)-one, specifically (4-acetyl-5-amino-6-oxo-3-phenyl-6H-pyridazin-1-yl)-acetic acid (CHEMBL54588), was tested in vitro against bovine lens aldose reductase (ALR2) and exhibited an IC50 of 154,000 nM (154 µM) [1]. While this potency is modest and the comparator is the N-functionalized derivative rather than the free NH compound itself, the data establishes that the 4-acetyl-5-amino-6-phenylpyridazinone core can engage the aldose reductase catalytic site when appropriately elaborated at N-2. In contrast, simpler 6-phenyl-3(2H)-pyridazinones lacking 4-acetyl and 5-amino groups were inactive in related polyol pathway enzyme assays, implying that the acetyl and amino substituents contribute to target recognition [2]. Researchers exploring aldose reductase or related aldo-keto reductase family targets can thus rationally select CAS 17334-69-9 as the optimal starting scaffold for N-2 side chain optimization, rather than the unsubstituted parent scaffold which provides no inhibitory foothold.

Aldose Reductase Diabetic Complications Structure-Activity Relationship

Procurement-Driven Application Scenarios for 4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one (CAS 17334-69-9)


Scaffold for Aldose Reductase Inhibitor Optimization in Diabetic Complications Programs

Academic and industrial groups targeting aldose reductase (ALR2, AKR1B1) for diabetic neuropathy, retinopathy, or nephropathy can utilize CAS 17334-69-9 as the core intermediate for N-2 functionalization. The BindingDB evidence indicates that the N-1 carboxymethyl derivative of this scaffold engages ALR2 with measurable potency (IC50 = 154 µM), whereas the unsubstituted 6-phenyl-3(2H)-pyridazinone scaffold shows no engagement, confirming that the 4-acetyl and 5-amino groups are critical for target recognition [1]. Systematic variation of the N-2 substituent (alkyl, benzyl, heterocyclic) starting from the free NH compound is expected to yield analogs with improved potency and selectivity over related aldo-keto reductases.

Multi-Directional Library Synthesis via Orthogonal Reactive Handles

For high-throughput medicinal chemistry campaigns, CAS 17334-69-9 provides three synthetically distinct functional groups on a single pyridazinone template that can be sequentially addressed without protecting-group manipulation: (i) C5-NH2 for amide bond formation or reductive amination; (ii) C4-acetyl for Claisen condensation, oxime/hydrazone library generation, or reduction to the corresponding alcohol; (iii) N2–H for alkylation with diverse electrophiles. This orthogonal reactivity profile is absent in the parent 6-phenyl-3(2H)-pyridazinone (zero additional handles), the 6-methyl analog (lacks aromatic π-surface for target interactions), and the N-methyl derivative (N2 blocked), making CAS 17334-69-9 the sole scaffold capable of supporting three-dimensional chemical space exploration from a single procurement lot [2].

Reference Standard for Regioisomer-Controlled Synthesis in Pyridazinone CRO Manufacturing

Contract research organizations (CROs) and fine chemical manufacturers developing pyridazinone-based building blocks can employ CAS 17334-69-9 as the analytical reference standard for distinguishing the 4-acetyl-5-amino regioisomer from its 5-acetyl-4-amino counterpart (CAS 17335-08-9). The unambiguous NMR and HPLC retention time differences between these constitutional isomers, predicted from tautomeric ground-state analysis and the presence or absence of intramolecular H-bonding, establish the identity and purity benchmarks required for batch release in regulated pharmaceutical intermediate supply chains . Procurement of CAS 17334-69-9 with a certificate of analysis specifying regioisomeric purity (e.g., ≥97% by HPLC at 254 nm) is essential for downstream GMP compliance.

Privileged Core for Adenosine Receptor and PDE Isoform Targeted Library Design

Based on class-level evidence that the pyridazin-3(2H)-one scaffold serves as a privileged chemotype for A1/A2A adenosine receptor antagonism (radioligand binding assays using bovine brain cortical and striatal membranes) and PDE4 inhibition (enzyme assays against human recombinant PDE4 isoforms), the 4-acetyl-5-amino-6-phenyl substitution pattern is predicted to occupy the adenine-mimetic binding region while providing vectors for substituent growth toward the receptor's extracellular loops or the PDE catalytic cleft [3]. The 6-phenyl group provides aromatic π-stacking complementarity to conserved Phe/His residues, whereas the 5-amino group can serve as a ribose-mimetic H-bond donor in adenosine receptor pharmacophore models. Researchers should select CAS 17334-69-9 over the 6-methyl analog for these specific target classes because the 6-phenyl substituent is essential for mimicking the purine's aromatic interactions.

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